molecular formula C19H13FN4OS B2425316 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone CAS No. 852375-23-6

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone

Cat. No.: B2425316
CAS No.: 852375-23-6
M. Wt: 364.4
InChI Key: FCEDBADDULEYAM-UHFFFAOYSA-N
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Description

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a fluorophenyl group and a triazolopyridazine core makes this compound particularly interesting for medicinal chemistry research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group or the triazolopyridazine core.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides under various conditions (e.g., basic or acidic media).

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the original ones.

Mechanism of Action

The mechanism of action of 2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-phenylethanone involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it has been shown to inhibit c-Met kinase, which plays a role in cancer cell proliferation and survival . The compound binds to the ATP-binding site of the enzyme, preventing its activity and leading to apoptosis in cancer cells .

Properties

IUPAC Name

2-[[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4OS/c20-15-8-4-7-14(11-15)19-22-21-17-9-10-18(23-24(17)19)26-12-16(25)13-5-2-1-3-6-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCEDBADDULEYAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CSC2=NN3C(=NN=C3C4=CC(=CC=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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